5-Ethenyl-2-methylaniline
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Overview
Description
5-Ethenyl-2-methylaniline is an organic compound with the molecular formula C9H11N It is a derivative of aniline, where the amino group is substituted with an ethenyl group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methylaniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of a suitable precursor, followed by reduction to introduce the amino group.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of a suitable aryl halide with an amine source.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing high-pressure reactors and continuous flow systems to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-Ethenyl-2-methylaniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2-methylaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions through its chemical interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methylaniline: Similar structure but lacks the ethenyl group.
5-Ethynyl-2-methylaniline: Similar structure but with an ethynyl group instead of an ethenyl group.
Uniqueness
5-Ethenyl-2-methylaniline is unique due to the presence of both an ethenyl and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
35781-37-4 |
---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
5-ethenyl-2-methylaniline |
InChI |
InChI=1S/C9H11N/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1,10H2,2H3 |
InChI Key |
SGMGVYDSPXFBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)N |
Origin of Product |
United States |
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